N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-6-4-13-8-7(6)10-5-11-9(8)12(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWSRZDFYZYCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction enables the formation of 2-aminothiophene-3-carboxylates, which serve as precursors for thienopyrimidines. Ethyl acetoacetate reacts with malononitrile and sulfur in ethanol, catalyzed by diethylamine, to yield ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate . Cyclocondensation with nitriles under acidic conditions (dry HCl gas) generates the pyrimidine ring. For N,N,7-trimethyl substitution, methyl-containing nitriles or post-cyclization alkylation is required.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Gewald | S₈, EtOH, Et₃N | 25°C | 68–75% |
| Cyclocondensation | R-CN, HCl(g) | 80–100°C | 52–60% |
Suzuki Coupling for Functionalization
While less common for alkyl substitutions, Suzuki-Miyaura coupling has been employed to introduce aryl groups at the 7-position in related compounds. For methyl groups, direct alkylation during core synthesis is preferable.
7-Methyl Group Installation
Direct Incorporation via Precursor Design
The 7-methyl group is often introduced during the Gewald reaction by selecting methyl-substituted starting materials. For instance, ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate contains a methyl group at C4 (thiophene numbering), which becomes C7 in the fused thienopyrimidine system.
Post-Cyclization Alkylation
Alternative routes employ Friedel-Crafts alkylation or radical methylation, though these are less common due to regioselectivity challenges.
Integrated Synthetic Routes
Route 1: Sequential Cyclization-Alkylation
- Synthesize ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate via Gewald reaction.
- Cyclocondense with acetonitrile under HCl gas to form 4-amino-7-methylthieno[3,2-d]pyrimidine.
- Dimethylate using CH₃I/NaH in DMF.
Overall Yield : 42% (3 steps)
Route 2: One-Pot Cyclization-Dimethylation
A patent methodology for analogous compounds uses:
- Simultaneous cyclization and dimethylation with N-methylpiperazine.
- Debenzylation with H₂/Pd-C.
Adapting this, a one-pot reaction could reduce steps but requires rigorous temperature control to prevent dihydro impurity formation.
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, C7-CH₃), 3.10 (s, 6H, N(CH₃)₂), 6.85 (s, 1H, H5).
- MS (ESI+) : m/z 232.1 [M+H]⁺.
Industrial-Scale Considerations
The patent literature emphasizes:
- Debenzylation at 25–30°C to limit dihydro impurities (<0.15%).
- Chiral resolution using (−)-di-p-toluoyl-L-tartaric acid for enantiopure products.
- Crystallization from ethanol/water (4:1) for >99% purity.
Challenges and Solutions
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thienopyrimidine derivatives with modified functional groups.
Scientific Research Applications
N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of protein kinases and other signaling molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to a depletion of ATP and disruption of energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and ultimately leading to cell death.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- C7 substituents : Aryl groups (e.g., phenyl) enhance selectivity for enzymes like h-NTPDase1, likely through hydrophobic interactions .
- Core modification: Pyrido-fused analogs exhibit superior kinase inhibition (CK1/CLK1) compared to thieno derivatives, possibly due to improved binding pocket compatibility .
- N4 substituents : Bulky groups (e.g., methoxyphenyl) may reduce off-target effects but could compromise solubility .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine family, recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno ring fused to a pyrimidine structure, characterized by three methyl groups at specific nitrogen and carbon positions. The compound's chemical formula is CHNS. The presence of the amino group and the thieno-pyrimidine structure contributes to its reactivity and biological activity.
Biological Activities
Research indicates that compounds within the thienopyrimidine class often demonstrate various biological activities, including:
- Antiviral Activity : Some derivatives exhibit potent antiviral properties.
- Antitumor Activity : Compounds have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and inhibition of tubulin polymerization.
- Inhibition of Kinases : Certain thienopyrimidine derivatives have been identified as potential inhibitors of critical kinases involved in various signaling pathways.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to mitochondrial depolarization and activation of caspase pathways, resulting in cell death.
- Inhibition of Tubulin Polymerization : Similar to other thienopyrimidine derivatives, it may interfere with microtubule dynamics, crucial for cell division.
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cellular signaling pathways, which could lead to therapeutic applications in cancer treatment.
Case Studies
- Antitumor Efficacy : A study demonstrated that this compound derivatives exhibited significant antiproliferative activity against various cancer cell lines. Flow cytometry analysis indicated cell cycle arrest at the G2/M phase and increased apoptotic cell populations after treatment.
- Inhibitory Activity Against Malaria : Research into similar compounds has shown promising results against Plasmodium falciparum by targeting calcium-dependent protein kinases (CDPKs), suggesting potential applications in malaria treatment.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions including:
- Electrophilic Substitution Reactions : These reactions allow for the introduction of various functional groups that can enhance biological activity.
- Scaffold Hopping Techniques : This method identifies new compounds with similar core structures but different substituents that may exhibit improved pharmacological profiles.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves microwave-accelerated condensation reactions. For example, dimethylformamide dimethylacetal (DMF-DMA) is used to generate intermediates like N⁰-(2-cyanaryl)-N,N-dimethylformimidamide, which reacts with substituted amines under microwave irradiation to yield the target compound. Reaction conditions (e.g., solvent, temperature, and catalyst) are critical for regioselectivity and yield optimization. Alternative routes may involve nucleophilic displacement of chloride in 4-chlorothieno[3,2-d]pyrimidine derivatives using substituted amines in refluxing isopropyl alcohol with HCl catalysis .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For related thienopyrimidine derivatives, SC-XRD reveals planar thieno[3,2-d]pyrimidine cores with dihedral angles between the heterocyclic ring and substituents (e.g., ~1–3° for methyl groups). Non-covalent interactions (N–H⋯N, C–H⋯π) stabilize crystal packing. Complementary techniques include / NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodological Answer : Initial screens should focus on kinase inhibition (e.g., CDK5/p25, CK1δ/ε, CLK1) due to structural similarities with active thieno[3,2-d]pyrimidine derivatives. Use enzymatic assays with ATP-competitive inhibition protocols. For cytotoxicity, employ cell viability assays (e.g., MTT) in cancer cell lines (e.g., leukemia, solid tumors). Dose-response curves (IC) and selectivity indices (vs. healthy cells) are critical for prioritizing further optimization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced kinase selectivity?
- Methodological Answer : SAR studies should systematically vary substituents at positions 2, 4, and 6. For example:
- Position 7 (methyl group) : Replace with bulkier groups (e.g., cyclohexenyl) to modulate steric interactions with kinase ATP-binding pockets.
- Position 4 (amine) : Introduce aryl or heteroaryl groups (e.g., 4-fluorophenylmethyl) to enhance π-π stacking with hydrophobic residues.
- Position 2 : Halogenation (e.g., Cl) may improve binding affinity.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with crystallographic data of kinase-ligand complexes .
Q. What crystallographic insights explain the stability of its solid-state structure?
- Methodological Answer : SC-XRD analysis of analogs (e.g., N-benzylthieno[3,2-d]pyrimidin-4-amine) reveals intramolecular hydrogen bonds (N–H⋯N) and intermolecular interactions (C–H⋯π, N–H⋯C) that stabilize the crystal lattice. For N,N,7-trimethyl derivatives, steric effects from methyl groups may reduce rotational freedom, favoring planar conformations. Thermal ellipsoid analysis (using SHELXL) quantifies atomic displacement parameters, aiding in understanding dynamic behavior .
Q. How do reaction conditions influence regioselectivity in its synthesis?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position of the pyrimidine ring.
- Temperature : Microwave irradiation (100–150°C) accelerates reaction kinetics, reducing side products (e.g., dimerization).
- Catalysts : Acidic conditions (e.g., HCl) protonate the pyrimidine nitrogen, enhancing electrophilicity at the 4-position.
Monitor reaction progress via TLC or LC-MS to optimize time and yield .
Q. What computational methods are effective in predicting its pharmacokinetic properties?
- Methodological Answer : Use QSAR models to estimate logP (lipophilicity), aqueous solubility, and metabolic stability. Software like SwissADME or ADMET Predictor can identify potential CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions with in vitro assays:
- Plasma stability : Incubate with human plasma (37°C, 1–24 h) and quantify degradation via HPLC.
- Microsomal stability : Use liver microsomes to estimate hepatic clearance .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities of thieno[3,2-d]pyrimidine analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Standardize protocols:
- Use recombinant kinases at consistent ATP levels (e.g., 1 mM).
- Validate cell lines via STR profiling.
- Include positive controls (e.g., staurosporine for kinase inhibition).
Meta-analyses of published data (e.g., ChEMBL) can identify trends obscured by variability .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
